9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 41 bond(s). There are 21 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.34 . The storage temperature should be normal and it should be kept in a dark place, sealed in dry, 2-8°C .Scientific Research Applications
Antihypertensive Properties
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and its derivatives have been explored for their antihypertensive properties. In a study, 41 derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were prepared and tested for antihypertensive effects. The most potent antihypertensive agent identified was 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, showing promising activity predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Potential in Treating Various Disorders
A review discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, including those containing a carbonyl group at position 2. These compounds could be used for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Synthesis and SAR for CCR5 Antagonists
Research focusing on the synthesis and structure-activity relationship (SAR) of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists has been conducted. One compound exhibited a potent antiviral potency, selectivity, and pharmacokinetic profile, potentially useful for therapeutic applications (Yang et al., 2009).
Application in Solid-Phase Synthesis
Microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, has been reported. This involves annulation of primary amines with resin-bound bismesylates, facilitated by a specially developed resin linker (Macleod et al., 2006).
Safety and Hazards
properties
IUPAC Name |
9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-12-15(16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBFLAOMNGEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COCC(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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